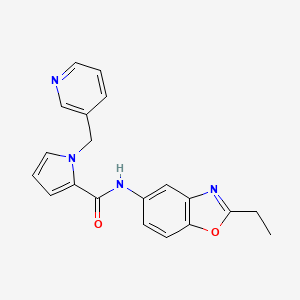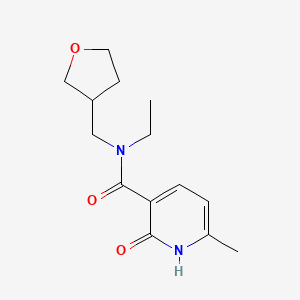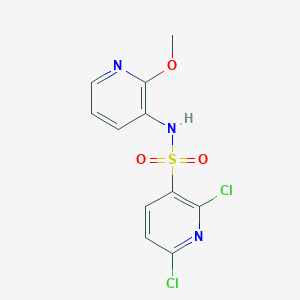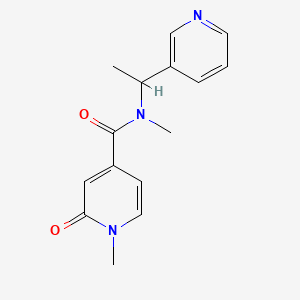
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide, also known as EB-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. EB-1 is a synthetic small molecule that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide is not fully understood. However, it has been proposed that N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide inhibits the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide may prevent cancer cells from dividing and proliferating. N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anticancer activity. N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has also been shown to have low toxicity in normal cells, which suggests that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide in lab experiments is its potential as an anticancer agent. Its ability to inhibit the growth of cancer cells in vitro and in vivo makes it a promising candidate for further research. Another advantage of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide is its low toxicity in normal cells, which suggests that it may have a favorable safety profile.
One limitation of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide in lab experiments is its limited solubility in water. This may make it difficult to administer in vivo and may limit its effectiveness. Another limitation of using N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide is its relatively low potency compared to other tubulin inhibitors. This may make it less effective in treating certain types of cancer.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide. One direction is to optimize the synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide for high yield and purity. Another direction is to investigate the mechanism of action of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide in more detail. This may lead to the development of more potent derivatives of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide. Another direction is to investigate the potential of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide as a combination therapy with other anticancer agents. Finally, further in vivo studies are needed to determine the safety and efficacy of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide as an anticancer agent.
Métodos De Síntesis
The synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide involves the reaction of 2-ethyl-1,3-benzoxazole-5-carboxylic acid with 3-pyridinemethanol in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyrrolecarboxamide to yield the final product, N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide. The synthesis of N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been reported in several research articles and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to have potential applications in cancer research. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit tumor growth in mouse models of cancer. These findings suggest that N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide may have therapeutic potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-2-19-23-16-11-15(7-8-18(16)26-19)22-20(25)17-6-4-10-24(17)13-14-5-3-9-21-12-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZIENYUXUTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-1,3-benzoxazol-5-yl)-1-(pyridin-3-ylmethyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)





![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
